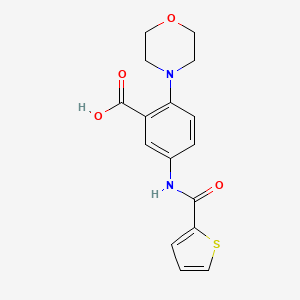
2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Amide: The thiophene ring is first functionalized to introduce an amide group. This can be achieved through the reaction of thiophene-2-carboxylic acid with an amine under dehydrating conditions.
Introduction of the Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction. This involves reacting a suitable benzoic acid derivative with morpholine in the presence of a base.
Coupling Reactions: The final step involves coupling the thiophene amide with the morpholine-substituted benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amine derivatives of the original amide group.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the thiophene and benzoic acid moieties can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-YL)-5-(thiophene-2-amido)benzoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(Morpholin-4-YL)-5-(furan-2-amido)benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid is unique due to the presence of both a morpholine ring and a thiophene ring, which confer distinct electronic and steric properties. These features make it particularly interesting for applications requiring specific molecular interactions and properties.
Properties
IUPAC Name |
2-morpholin-4-yl-5-(thiophene-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-15(14-2-1-9-23-14)17-11-3-4-13(12(10-11)16(20)21)18-5-7-22-8-6-18/h1-4,9-10H,5-8H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSZSMQHPDDILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)

![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
![2-Benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5767793.png)


![N'-[(2-chloro-6-fluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5767811.png)

![(3-hydrazinyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)hydrazine](/img/structure/B5767837.png)
